molecular formula C19H19ClFN3O2S B2387404 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carbothioamide CAS No. 327093-21-0

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2387404
CAS No.: 327093-21-0
M. Wt: 407.89
InChI Key: BRFIJKZVZUEUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 327093-51-6) is a piperazine-1-carbothioamide derivative featuring a 1,3-benzodioxol-5-ylmethyl group attached to the piperazine ring and a 4-chloro-2-fluorophenyl substituent via the carbothioamide linkage. Its molecular formula is C₁₉H₂₀ClFN₃O₂S, with a molecular weight of 389.90 g/mol . Key physicochemical properties include an XlogP of 3.5 (indicating moderate lipophilicity) and a topological polar surface area of 69.1 Ų, suggesting moderate solubility . The 1,3-benzodioxole moiety may enhance metabolic stability, while the chloro-fluoro substitution pattern on the phenyl ring could influence electronic properties and target binding .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S/c20-14-2-3-16(15(21)10-14)22-19(27)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFIJKZVZUEUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=C(C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carbothioamide is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFN3O2SC_{18}H_{19}ClFN_3O_2S, with a molecular weight of approximately 373.88 g/mol. The structure features a piperazine ring, a benzodioxole moiety, and a chloro-fluorophenyl group, which are critical for its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of piperazine compounds often display significant cytotoxic effects against various cancer cell lines. The presence of the benzodioxole group is believed to enhance these effects by interacting with specific cellular targets involved in tumor growth regulation.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Neuropharmacological Effects : Given the structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects, possibly acting as a serotonin receptor modulator.

The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with various receptors and enzymes involved in cellular signaling pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases (e.g., Src family kinases), which play a crucial role in cancer progression and metastasis.
  • Modulation of Neurotransmitter Systems : The piperazine structure suggests potential interactions with neurotransmitter receptors, which could lead to alterations in mood and cognition.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this specific derivative:

  • Antitumor Efficacy in Breast Cancer :
    • A study tested several piperazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds with similar structures exhibited significant cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin. This highlights the potential for synergistic effects in treatment regimens for aggressive cancer subtypes .
  • Antimicrobial Testing :
    • In vitro studies have demonstrated that related piperazine derivatives show antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membranes and inhibition of essential metabolic processes .
  • Neuropharmacological Assessment :
    • Research into piperazine analogs has shown promise in modulating serotonin receptors, suggesting potential applications in treating mood disorders or anxiety .

Data Summary Table

Activity TypeObserved EffectsReferences
AntitumorSignificant cytotoxicity in MCF-7 and MDA-MB-231 cells
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalPotential modulation of serotonin receptors

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent on Aromatic Ring Molecular Weight (g/mol) Key Features Biological Activity/Notes
Target Compound 4-Chloro-2-fluorophenyl 389.90 Fluorine enhances electronegativity; benzodioxole improves stability Not explicitly reported (structural analog)
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl) 2,4-Dichlorophenyl 409.30 Increased halogenation may elevate lipophilicity (XlogP ~3.8) Anti-inflammatory/PLA2 inhibition candidate
N-(4-Chlorophenyl)-4-(5-(trifluoromethyl)pyridin-2-yl) 5-Trifluoromethylpyridin-2-yl 400.85 Pyridine ring introduces polarity; trifluoromethyl enhances metabolic resistance Phosphoglycerate dehydrogenase inhibitor
N-(3-Chloro-2-methylphenyl) analog 3-Chloro-2-methylphenyl 408.30 Methyl group increases steric bulk; may reduce binding to flat targets Unreported activity

Modifications on the Piperazine Core

Compound Name Piperazine Substituent Key Features Biological Activity
N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl) 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl Carbonyl group introduces rigidity; dihydrodioxane enhances π-π stacking Anti-PLA2 activity (validated via docking)
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Pyridine and methoxypyridine groups improve solubility and bacterial target engagement Bacterial phosphopantetheinyl transferase inhibitor
NCT-503 (4-(4-(Trifluoromethyl)benzyl)) 4-Trifluoromethylbenzyl Benzyl group with CF₃ enhances hydrophobic interactions Human phosphoglycerate dehydrogenase inhibition

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity (XlogP) : The target compound’s XlogP of 3.5 is comparable to dichlorophenyl analogs (~3.8) but lower than pyridinyl derivatives (e.g., NCT-503: ~4.2) due to polar aromatic heterocycles .
  • Hydrogen Bonding: The carbothioamide group (–N–C(=S)–NH–) serves as a hydrogen bond donor/acceptor, critical for target binding. Fluorine in the target compound may form weak halogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.